![molecular formula C21H20N4O4 B2376657 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034247-52-2](/img/structure/B2376657.png)
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a 1H-1,2,3-triazol moiety, and an azetidin moiety . It has been mentioned in the context of being a potent and specific reversible cathepsin X inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities .Molecular Structure Analysis
The molecular structure of this compound is complex, with several different functional groups present. The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a cyclic structure with two oxygen atoms. The 1H-1,2,3-triazol moiety is a five-membered ring containing three nitrogen atoms, and the azetidin moiety is a four-membered ring containing one nitrogen atom .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 178-190°C . Its molecular formula is C13H16N2O3 .科学的研究の応用
Antioxidant Properties and Cosmetics
The compound exhibits antioxidant activity, making it relevant for cosmetic applications. Research has shown that it effectively suppresses hydrogen peroxide-induced apoptosis and attenuates activated caspase signaling . Additionally, it restores the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway, in human dermal papilla cells (hDPCs) exposed to oxidative stress. These properties suggest its potential use in skincare formulations.
Anticancer Potential
Studies have explored the anticancer potential of related compounds. While specific data on this exact compound are limited, derivatives with similar structures have been investigated. The 1,3,4-oxadiazole derivatives, which share some structural features, have shown promise in inhibiting cancer-related targets. These include telomerase activity, histone deacetylase (HDAC), thymidylate synthase, and the thymidine phosphorylase enzyme . Although direct evidence for our compound is lacking, its structural similarity suggests potential in cancer research.
α2-Adrenoceptor Antagonists for Sleep-Related Breathing Disorders
The compound falls within the class of α2-adrenoceptor subtype C (alpha-2C) antagonists. Specifically, it belongs to the group of 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl derivatives. These compounds have been investigated for their use in treating sleep-related breathing disorders, including obstructive and central sleep apneas and snoring . Further research is needed to explore its efficacy in this context.
Neuropharmacology and Antidepressant Potential
Although direct studies on our compound are scarce, its structural features suggest potential neuropharmacological applications. Novel derivatives with similar structures have been synthesized and evaluated as potential antidepressants . Given the compound’s unique arrangement, it may interact with neural receptors or pathways relevant to mood regulation.
Materials Science and Crystallography
The crystal structure of the compound has been determined, providing essential information for materials science and crystallography. It crystallizes in a triclinic form, with specific unit cell parameters and angles . Researchers can use this data to understand its packing arrangement, intermolecular interactions, and potential applications in materials design.
作用機序
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-21(20-14-28-18-8-4-5-9-19(18)29-20)24-11-16(12-24)25-10-15(22-23-25)13-27-17-6-2-1-3-7-17/h1-10,16,20H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFCSBOWRUIRNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)
![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2376580.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/no-structure.png)
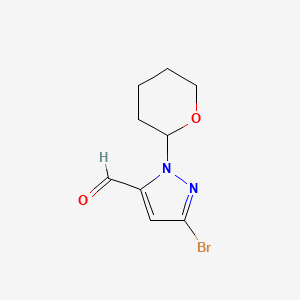
![tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2376585.png)
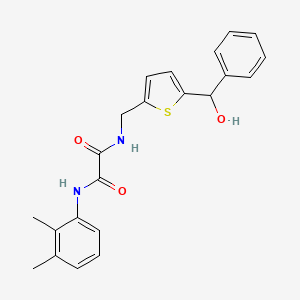


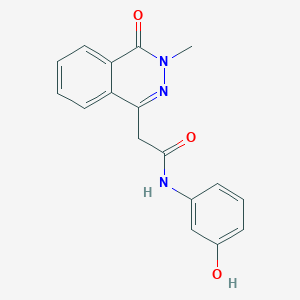
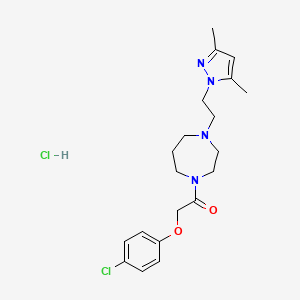
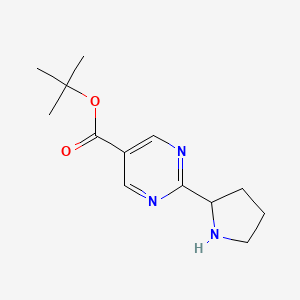
![N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide](/img/structure/B2376597.png)